ethyl 4-(2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate
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Overview
Description
Ethyl 4-(2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate is a complex organic compound with potential applications in various scientific and industrial fields. Its unique structure, featuring a combination of an indole core, oxadiazole ring, and a benzoate group, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate typically involves multiple steps:
Formation of the oxadiazole ring: : This can be achieved by cyclization of an appropriate hydrazide precursor.
Indole functionalization: : The indole nucleus can be introduced through Fischer indole synthesis or other established methods.
Acetylation and amide formation: : The acetylation of the indole followed by coupling with a benzoic acid derivative.
Esterification: : The final step involves esterification to introduce the ethyl group.
Industrial Production Methods
Scaling up the synthesis for industrial production requires optimization of each step to improve yield and purity. This often involves the use of robust catalysts, careful control of reaction conditions (temperature, pressure, pH), and continuous monitoring.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate can undergo various reactions, including:
Oxidation: : With appropriate oxidizing agents to potentially form ketones or carboxylic acids.
Reduction: : Using reducing agents like lithium aluminum hydride to form amines or alcohols.
Substitution: : Nucleophilic or electrophilic substitutions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: : Formation of oxidized derivatives such as carboxylic acids.
Reduction: : Production of alcohols or amines.
Substitution: : Substituted derivatives depending on the attacking nucleophile or electrophile.
Scientific Research Applications
Ethyl 4-(2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate has a broad spectrum of scientific research applications:
Chemistry: : Used as a building block for more complex molecular architectures in synthetic chemistry.
Medicine: : Investigation of its pharmacological properties and potential therapeutic effects.
Industry: : Utilized in the synthesis of advanced materials and functional polymers.
Mechanism of Action
The compound exerts its effects through several molecular targets and pathways. The indole moiety is known to interact with biological receptors, potentially modulating various physiological processes. The oxadiazole ring can act as a bioisostere, enhancing the compound's stability and activity. Detailed studies are necessary to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Ethyl 4-(2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate shares structural similarities with other compounds that feature indole and oxadiazole rings:
Ethyl 2-{[2-(5-isobutyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl}benzoate: : Differing in the position and nature of substituents.
Mthis compound: : Where the ethyl group is replaced by a methyl group, altering solubility and reactivity.
Conclusion
This compound is a compound of significant interest due to its complex structure and wide range of applications
Properties
IUPAC Name |
ethyl 4-[[2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-4-32-25(31)17-9-11-19(12-10-17)26-22(30)15-29-20-8-6-5-7-18(20)14-21(29)24-28-27-23(33-24)13-16(2)3/h5-12,14,16H,4,13,15H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAACUOWLEVTPML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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